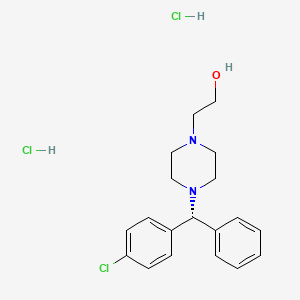![molecular formula C15H18ClKO4 B13712635 Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13712635.png)
Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-(+)-Etomoxir Carboxylate, Potassium Salt: is a chemical compound with the molecular formula C15H18ClO4K. It is known for its role in inhibiting carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation. This compound is widely used in scientific research, particularly in studies related to metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-(+)-Etomoxir Carboxylate, Potassium Salt typically involves the reaction of a carboxylic acid with a strong base such as potassium hydroxide. The carboxylic acid is first converted to its corresponding carboxylate by deprotonation, followed by the addition of potassium ions to form the potassium salt. The reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically stirred and heated to facilitate the formation of the potassium salt, followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: R-(+)-Etomoxir Carboxylate, Potassium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Substitution: Alkyl halides are typical reagents for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
R-(+)-Etomoxir Carboxylate, Potassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies related to fatty acid metabolism and energy production.
Medicine: It is investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: The compound is used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of R-(+)-Etomoxir Carboxylate, Potassium Salt involves the inhibition of carnitine palmitoyltransferase 1 (CPT1). This enzyme is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, the compound reduces fatty acid oxidation and shifts cellular energy metabolism towards glucose utilization. This mechanism is particularly relevant in the context of metabolic diseases and energy metabolism research .
Comparison with Similar Compounds
R-(+)-Etomoxir Carboxylate, Potassium Salt can be compared with other carboxylate salts and CPT1 inhibitors:
Similar Compounds: Sodium etomoxir, methyl etomoxir, and other carboxylate salts.
Conclusion
R-(+)-Etomoxir Carboxylate, Potassium Salt is a versatile compound with significant applications in scientific research. Its unique properties and mechanism of action make it a valuable tool in the study of metabolism and energy production. The compound’s ability to inhibit CPT1 and alter fatty acid oxidation pathways highlights its potential therapeutic applications in metabolic disorders and cardiovascular diseases.
Properties
IUPAC Name |
potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4.K/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBGJSPIXZAHCU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClKO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
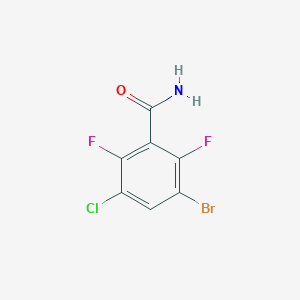
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
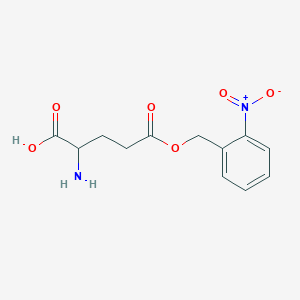
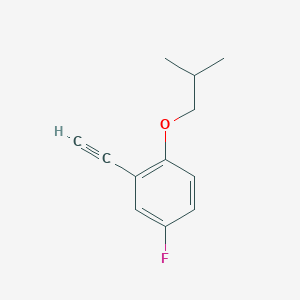
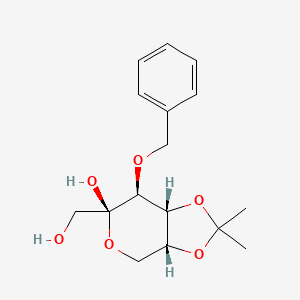

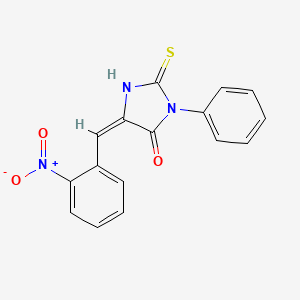

![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13712613.png)

![2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol](/img/structure/B13712619.png)
